(2-Nitrobenzyl)guanidine

Description

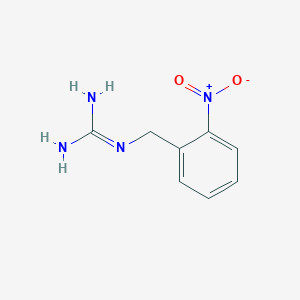

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-[(2-nitrophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H10N4O2/c9-8(10)11-5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2,(H4,9,10,11) |

InChI Key |

GXEMLCGYXFYYEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Profile of 2 Nitrobenzyl Guanidine

The fundamental chemical and physical properties of (2-Nitrobenzyl)guanidine are summarized below.

| Property | Value |

| IUPAC Name | 1-(2-Nitrobenzyl)guanidine |

| CAS Registry Number | 46293-06-5 bldpharm.com |

| Molecular Formula | C8H10N4O2 bldpharm.com |

| Molecular Weight | 194.19 g/mol |

| SMILES Code | NC(NCC1=CC=CC=C1N+=O)=N bldpharm.com |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Nitrobenzyl Guanidine

Fundamental Reactivity of the Guanidine (B92328) Core in the Context of the Nitrobenzyl Substituent

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is one of the strongest organic bases. scripps.eduunacademy.com This high basicity stems from the exceptional resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scripps.edustackexchange.comyoutube.comstackexchange.com However, the attachment of a 2-nitrobenzyl group introduces electronic and steric factors that modulate this inherent reactivity.

The guanidine core of (2-Nitrobenzyl)guanidine is strongly basic, a property attributed to the formation of a highly resonance-stabilized guanidinium cation upon protonation. scripps.edustackexchange.comyoutube.comstackexchange.com The positive charge in the guanidinium ion is delocalized over all three nitrogen atoms, significantly increasing its stability and thus the basicity of the parent guanidine. stackexchange.comyoutube.comstackexchange.com Studies on various aryl guanidines have shown that substituents on the aromatic ring can influence the pKa value. semanticscholar.orgrsc.org

The protonation of guanidine occurs at the sp2-hybridized imino nitrogen. stackexchange.comyoutube.com While protonation of the amino nitrogens might be kinetically feasible, the resulting cation lacks the extensive resonance stabilization of the cation formed by protonating the imino nitrogen. stackexchange.com Therefore, the thermodynamically favored product, the resonance-stabilized guanidinium cation, dictates the position of protonation. stackexchange.com The equilibrium is heavily shifted towards the protonated form, especially in physiological conditions. nih.gov

Table 1: Protonation and Basicity Data for Guanidine Derivatives

| Compound | pKa | Reference |

| Guanidine | 13.6 | scripps.edu |

| Arginine (guanidinium group) | ~12.5 (historically) >12.5 (recent studies) | nih.gov |

| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 (in MeCN) | scripps.edu |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 25.96 (in MeCN) | scripps.edu |

This table presents pKa values for guanidine and related compounds to illustrate the inherent basicity of the guanidine functional group.

The guanidine functional group can exhibit both nucleophilic and electrophilic character. rsc.orgrsc.orgineosopen.org The lone pairs of electrons on the nitrogen atoms make the guanidine group a potent nucleophile. rsc.orgrsc.org Guanidines can participate in various reactions as nucleophiles, including Michael additions and reactions with electrophilic reagents like alkyl halides. ineosopen.orgnih.gov However, the strong resonance stabilization of the guanidine core can sometimes diminish its nucleophilicity at the central carbon. acs.orgacs.orgnih.gov

Conversely, the central carbon of the guanidine group is electron-deficient and can act as an electrophile, particularly when activated. acs.orgacs.orgnih.gov While nucleophilic attack at this carbon is generally disfavored due to resonance, strategies have been developed to enhance its electrophilicity. One such method involves the formation of guanidine cyclic diimide (GCDI) structures, which destabilize the resonance and render the guanidine carbon more susceptible to nucleophilic substitution. acs.orgacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org

The remarkable stability of the guanidinium cation is a cornerstone of guanidine chemistry. scripps.eduyoutube.com Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across the entire CN₃ planar system through resonance. stackexchange.comyoutube.comstackexchange.com This delocalization, often referred to as Y-aromaticity, involves six π-electrons and contributes significantly to the thermodynamic stability of the cation. scripps.eduacs.org The delocalization energy of the guanidinium cation is substantial, making the parent guanidine a very strong base. scripps.edu This resonance stabilization is also a key factor in how the guanidinium group participates in biological interactions, such as forming stable complexes with anionic substrates. nih.govresearchgate.nettubitak.gov.tr

Influence of the 2-Nitro Group on Aryl-Guanidine Reactivity

The presence of a 2-nitro group on the benzyl (B1604629) substituent profoundly impacts the chemical reactivity of the guanidine moiety through a combination of electronic and steric effects.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. nih.gov This strong electron-withdrawing nature reduces the electron density on the aromatic ring and, by extension, influences the basicity of the attached guanidine group. The electron-withdrawing effect of the nitro group would be expected to decrease the basicity of the guanidine moiety compared to an unsubstituted benzylguanidine. Studies on substituted aryl guanidines have demonstrated that electron-withdrawing groups on the aryl ring generally lead to a decrease in pKa. semanticscholar.orgrsc.org

The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution reactions. nih.gov Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the benzylic position.

The placement of the nitro group at the ortho position introduces significant steric hindrance around the benzylic carbon and the point of attachment to the guanidine nitrogen. This steric bulk can influence the conformation of the molecule and hinder the approach of reactants. This phenomenon, known as the "ortho effect," can lead to unexpected changes in acidity, basicity, and reaction rates compared to the meta and para isomers. wikipedia.orgwordpress.comyoutube.comvedantu.com

In the context of this compound, the steric hindrance from the ortho-nitro group can:

Force the guanidine group to twist out of the plane of the benzene (B151609) ring, potentially disrupting resonance interactions between the guanidine and the aromatic system. wikipedia.orgwordpress.com

Hinder the protonation of the guanidine nitrogen, although this effect is often counteracted by electronic factors. In substituted anilines, an ortho substituent can sterically inhibit protonation, making the aniline (B41778) a weaker base. wikipedia.orgvedantu.comstackexchange.com

Influence the regioselectivity of reactions involving the guanidine group by sterically shielding one of the nitrogen atoms.

The interplay of these electronic and steric effects makes the reactivity of this compound distinct and complex.

Photochemical Reactivity of the 2-Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved from a molecule upon exposure to light. researchgate.netresearchgate.net This property is central to the photochemical reactivity of this compound.

Photoinduced Cleavage Mechanisms (e.g., ortho-nitrobenzyl photochemistry)

The photo-cleavage of 2-nitrobenzyl compounds, including this compound, proceeds through a characteristic intramolecular redox reaction. nih.govrsc.org Upon irradiation with UV light, typically in the range of 300-365 nm, the 2-nitrobenzyl group undergoes an excited-state intramolecular hydrogen transfer. researchgate.netnih.gov The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. researchgate.netnih.govacs.org

The reaction mechanism can be summarized in the following steps:

Photoexcitation: The 2-nitrobenzyl group absorbs a photon, promoting it to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Aci-nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro tautomer. researchgate.netnih.govacs.org

Cyclization: The aci-nitro intermediate cyclizes to form a benzisoxazoline derivative. nih.govnih.gov

Cleavage: The cyclic intermediate fragments, releasing the guanidine moiety and forming 2-nitrosobenzaldehyde. researchgate.netnih.govnih.gov

Recent studies have also identified alternative pathways for the decay of the aci-nitro intermediate, particularly in different solvent environments. nih.govrsc.org For instance, in some aprotic solvents, the reaction may proceed through hydrated nitroso compounds. nih.govrsc.orgdeepdyve.com

Quantum Yields and Efficiency of Photoreactions

The efficiency of the photocleavage reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, cleavage) per photon absorbed. The quantum yield for the photocleavage of 2-nitrobenzyl compounds can vary depending on the specific molecular structure and the reaction conditions. researchgate.netnih.gov

| Parameter | Value/Observation | Reference |

| Typical Quantum Yield (Φ) for 2-nitroso product formation | ~60% | nih.govresearchgate.netrsc.orgdeepdyve.com |

| Quantum Yield of aci-nitro formation | ~0.1 | researchgate.net |

| Influence of Solvent on Quantum Yield | Little to no effect | researchgate.netnih.gov |

| Influence of Additional α-Nitrophenyl Group | Shorter aci-nitro lifetime | researchgate.netnih.gov |

Analysis of Photoproducts and Reaction Pathways

The primary photoproducts resulting from the photocleavage of this compound are the free guanidine and 2-nitrosobenzaldehyde. researchgate.netnih.govnih.gov The formation of these products can be monitored using various analytical techniques, including UV-Vis spectroscopy, which can track the appearance of the characteristic absorption band of the 2-nitroso species around 320 nm. researchgate.net Time-resolved UV-Vis spectroscopy and time-resolved infrared (TRIR) spectroscopy have been instrumental in identifying and characterizing the transient intermediates, such as the aci-nitro tautomer and cyclic intermediates. researchgate.netacs.orgrsc.org

The reaction pathway can be influenced by the reaction medium. nih.govrsc.org In aqueous solutions with a pH between 3 and 8, the classical mechanism involving cyclization to a benzisoxazolidine intermediate followed by ring-opening is predominant. nih.govdeepdyve.com However, in aprotic solvents and in strongly acidic or basic aqueous solutions, a pathway involving hydrated nitroso compounds may prevail. nih.govrsc.orgdeepdyve.com

Cyclization and Rearrangement Reactions

Beyond its photochemical reactivity, this compound can undergo intramolecular cyclization reactions, primarily driven by the interaction between the guanidine and the nitro group.

Kinetics and Mechanisms of Intramolecular Cyclization (e.g., to heterocycles)

The intramolecular cyclization of N-substituted 1-(2-nitrophenyl)guanidines, a class of compounds to which this compound belongs, has been studied to understand the formation of heterocyclic structures like 3-amino-1,2,4-benzotriazine 1-oxides. chempap.orgresearchgate.net This reaction is typically base-catalyzed. chempap.org

The proposed mechanism involves the deprotonation of the guanidine moiety by a base, forming a negatively charged anion. chempap.org This anion is in a conformation stabilized by a hydrogen bond between a guanidinyl hydrogen and an oxygen of the nitro group. chempap.orgresearchgate.net The supply of energy, for instance through heating, can cause a conformational change by rotation around the C(aromatic)–N(1) bond. chempap.org This disrupts the conjugation and facilitates the nucleophilic attack of a guanidine nitrogen onto the nitro group, leading to a cyclic intermediate. chempap.org Subsequent elimination of a hydroxide (B78521) ion and aromatization of the system yields the final benzotriazine derivative. chempap.org

Kinetic studies have shown that the rate of this cyclization is dependent on the pH of the reaction medium, with the rate constants for the pseudo-unimolecular reaction showing a linear dependence on pH. chempap.orgresearchgate.net This indicates that the reaction is of the first order with respect to the concentration of hydroxide ions. researchgate.net

Influence of Reaction Conditions on Cyclization Pathways

The pathway and rate of the intramolecular cyclization of this compound are sensitive to the reaction conditions.

pH: As a base-catalyzed reaction, the pH of the medium is a critical factor. chempap.orgresearchgate.net Higher pH values, indicating a higher concentration of base, will generally accelerate the rate of cyclization. chempap.orgresearchgate.net

Temperature: The cyclization reaction often requires an input of energy, such as heating, to overcome the activation barrier for the necessary conformational changes and bond formations. chempap.org

Substituents: The nature of substituents on the guanidine group can influence the rate of cyclization. chempap.orgresearchgate.net

In some cases, intramolecular redox reactions can lead to different cyclization products. For instance, under certain basic conditions, 2-nitrobenzyl alcohol can react with benzylamine (B48309) to form cinnolines through an intramolecular redox cyclization. nih.govrsc.orgrsc.orgresearchgate.net This proceeds via the in-situ formation of 2-nitrosobenzaldehyde, which then condenses with the amine, followed by isomerization, cyclization, and aromatization. nih.govrsc.orgrsc.orgresearchgate.net While this specific reaction involves an external amine, it highlights the potential for complex cyclization pathways originating from the 2-nitrobenzyl moiety under basic conditions.

| Reaction Condition | Influence on Cyclization | Reference |

| pH | Base-catalyzed; rate increases with increasing pH. | chempap.orgresearchgate.net |

| Temperature | Often requires heating to proceed. | chempap.org |

| Substituents on Guanidine | Can affect the reaction rate. | chempap.orgresearchgate.net |

| Presence of other nucleophiles (e.g., amines) | Can lead to alternative cyclization products like cinnolines. | nih.govrsc.orgrsc.orgresearchgate.net |

Acid-Base Catalysis and Solvation Effects on Reactivity

The reactivity of this compound and related 2-nitrophenylguanidines is significantly influenced by the presence of acids and bases, as well as the nature of the solvent system employed. These factors play a crucial role in reaction pathways, particularly in intramolecular cyclization reactions.

Acid-Base Catalysis

The cyclization of N-substituted 1-(2-nitrophenyl)guanidines to form substituted 3-amino-1,2,4-benzotriazine 1-oxides is a well-studied example of a base-catalyzed reaction. chempap.org Kinetic studies have demonstrated that the rate constants for this pseudomonomolecular cyclization reaction are linearly dependent on the pH of the reaction medium. chempap.org The reaction is initiated by the deprotonation of a nitrogen atom in the guanidine group by a base, typically a hydroxide anion, to form a negatively charged anion. chempap.org This anion is stabilized by the delocalization of the negative charge onto the 2-nitrophenyl system and the guanidine group itself. chempap.org

Deprotonation: A base removes a proton from a guanidinyl nitrogen atom. chempap.org

Conformational Change: The resulting anion undergoes a conformational change, involving rotation around the C(aromatic)–N(1) bond. chempap.org

Intramolecular Attack: The nucleophilic nitrogen attacks the nitro group.

Rearrangement and Aromatization: Subsequent steps lead to the final cyclized product. chempap.org

In a broader context, guanidines are effective catalysts in various organic reactions due to their strong basicity. In some reactions, a concerted action of the neutral guanidine (as a general base) and its protonated form, the guanidinium cation (as a general acid), contributes to catalysis. nih.gov The guanidinium cation can stabilize negatively charged transition states through electrostatic interactions or hydrogen bonding, which is a critical aspect of its catalytic activity. nih.gov

The following table presents kinetic data for the base-catalyzed cyclization of 3-ethyl-1-(2-nitrophenyl)guanidine at 70°C, illustrating the dependence of the rate constant on pH. chempap.org

Solvation Effects

The solvent environment plays a critical role in the reactivity of guanidine derivatives. The choice of solvent can impact reaction rates by influencing the stability of reactants, intermediates, and transition states.

For instance, in reactions involving guanidines as catalysts, using a solvent mixture such as 80% aqueous dimethyl sulfoxide (B87167) (DMSO) can allow for the observation of significant catalytic acceleration. nih.gov The polarity and hydrogen-bonding capabilities of the solvent are particularly important. researchgate.net In nucleophilic substitution reactions, the rate can be influenced by the solvent's ability to stabilize charged intermediates. researchgate.net

Studies on related nucleophilic aromatic substitution reactions have shown that in aprotic solvents, base catalysis is prominent. However, solvents with hydrogen-bond donor (HBD) properties can assist in the departure of the leaving group, which can alter the rate-determining step of the reaction. The nature of N-substitution (alkyl vs. aryl) on the guanidine also plays a crucial role in reaction rates, with reactions sometimes proceeding via a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edursc.org The steric hindrance around the guanidine core is another factor that is influenced by the solvent and significantly affects reaction kinetics. wwu.edursc.org

Iv. Spectroscopic and Advanced Analytical Characterization of 2 Nitrobenzyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For (2-Nitrobenzyl)guanidine, a combination of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR studies would be required for a comprehensive structural assignment.

Proton NMR spectroscopy would be instrumental in identifying the various proton environments within the this compound molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the 2-nitrophenyl ring, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, and the protons of the guanidine (B92328) moiety (-NH- and -NH₂).

The aromatic region would likely present a complex multiplet pattern corresponding to the four protons on the substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the guanidinomethyl substituent. The proton ortho to the nitro group would be expected to appear at the most downfield position due to the strong deshielding effect.

The methylene protons of the benzyl group would typically appear as a singlet or a doublet, depending on the coupling with the adjacent NH proton of the guanidine group. Its chemical shift would be in the benzylic region. The protons on the guanidine nitrogen atoms would likely appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH (ortho to NO₂) | ~8.0-8.2 | d | Influenced by the strong electron-withdrawing effect of the nitro group. |

| Aromatic CH | ~7.4-7.8 | m | Complex multiplet for the remaining three aromatic protons. |

| Benzyl CH₂ | ~4.4-4.8 | d or s | Chemical shift is characteristic for benzylic protons adjacent to a nitrogen atom. |

| Guanidine NH/NH₂ | Variable (broad) | s (br) | Chemical shift and peak shape are dependent on experimental conditions. |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.

The aromatic region would show six signals corresponding to the carbons of the 2-nitrophenyl ring. The carbon atom bearing the nitro group (C-NO₂) and the carbon attached to the benzylguanidine moiety would have characteristic chemical shifts. The other four aromatic carbon signals would also be resolved. The signal for the guanidine carbon is particularly noteworthy, typically appearing in the downfield region of the spectrum. For a related compound, 1-(phenylamino)-2-(2-nitrophenyl)-3-(phenylimino)guanidine, the guanidine carbon appears at 163.3 ppm nih.gov. The methylene carbon of the benzyl group would be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Guanidine C=N | ~155-165 | The most downfield signal, characteristic of a guanidinyl carbon. |

| Aromatic C-NO₂ | ~145-150 | Quaternary carbon attached to the nitro group. |

| Aromatic C-CH₂ | ~135-140 | Quaternary carbon of the aromatic ring attached to the benzyl group. |

| Aromatic CH | ~120-135 | Multiple signals for the protonated aromatic carbons. |

| Benzyl CH₂ | ~40-50 | Aliphatic carbon of the methylene bridge. |

Note: The predicted values are based on the analysis of structurally similar compounds, such as 1,3-bis(2-nitrophenyl)guanidine, and general principles of ¹³C NMR spectroscopy. nih.gov Actual experimental values may vary.

Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would offer invaluable information about the electronic environment of the nitrogen atoms within the guanidine and nitro moieties. The spectrum would be expected to show distinct signals for the nitro group nitrogen and the three nitrogen atoms of the guanidine group. The chemical shifts would be highly sensitive to protonation state and hydrogen bonding, providing a direct probe of the electronic structure of the guanidine unit. As of now, specific ¹⁵N NMR data for this compound is not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group, the guanidine group, and the aromatic ring.

A key feature in the IR spectra of 4-substituted 2-nitrophenylguanidines is the presence of an intramolecular hydrogen bond between a hydrogen atom on the N(1) nitrogen of the guanidine group and an oxygen atom of the ortho-nitro group chempap.org. This interaction would influence the vibrational frequencies of both the N-H and N-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretching (Guanidine) | 3100-3500 | Medium-Strong |

| C-H Stretching (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretching (Aliphatic -CH₂-) | 2850-2960 | Medium-Weak |

| C=N Stretching (Guanidine) | 1630-1680 | Strong |

| C=C Stretching (Aromatic) | 1450-1600 | Medium |

| N-O Asymmetric Stretching (Nitro) | 1500-1560 | Strong |

| N-O Symmetric Stretching (Nitro) | 1330-1370 | Strong |

| C-N Stretching | 1200-1350 | Medium |

Note: The expected wavenumber ranges are based on general IR correlation tables and data from related nitro- and guanidine-containing compounds. chempap.orgorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π-π* transitions within the 2-nitrophenyl system. In a study of a related compound, 1-(phenylamino)-2-(2-nitrophenyl)-3-(phenylimino)guanidine, a UV absorption band with a maximum wavelength (λ_max) at 258 nm was attributed to π-π* electronic transitions within the phenyl ring nih.govodu.edu. A similar absorption is anticipated for this compound. The nitro group may also give rise to a weaker n-π* transition at a longer wavelength.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent |

|---|---|---|

| π-π* (Aromatic System) | ~250-280 | Ethanol/Water |

| n-π* (Nitro Group) | ~320-360 | Non-polar solvent |

Note: The expected values are based on data from structurally related nitrophenyl compounds. nih.govodu.edu The exact λ_max and molar absorptivity are dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound (C₈H₁₀N₄O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements. The fragmentation pattern in the mass spectrum would likely involve cleavage of the benzyl-guanidine bond, loss of the nitro group, and other characteristic fragmentations of the benzyl and guanidine moieties. For instance, a high-resolution mass spectrometry analysis of a related precursor, 2-(3-nitrophenyl)-1,3-di-Boc-guanidine, showed the [M+H]⁺ ion at m/z 381.1769, confirming its molecular formula csic.es.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 195.0877 | Protonated molecular ion |

| [M]⁺ | 194.0804 | Molecular ion |

| [M-NO₂]⁺ | 148.0871 | Loss of the nitro group |

| [C₇H₇NO₂]⁺ | 137.0477 | Fragment corresponding to the 2-nitrobenzyl cation |

| [CH₅N₃]⁺ | 59.0538 | Fragment corresponding to the guanidine moiety |

Note: The predicted m/z values are calculated based on the molecular formula and may be observed in high-resolution mass spectra. The relative abundance of fragments depends on the ionization technique used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental formula of a compound by measuring its mass with very high precision. This method distinguishes between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound (C8H10N4O2), the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This calculated value serves as a benchmark for experimental verification. While specific experimental HRMS data for this compound is not available in the provided search results, the theoretical value provides a crucial reference for its identification. A typical HRMS analysis would report the calculated mass versus the experimentally found mass, with a very small mass error reported in parts per million (ppm), thus confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10N4O2 |

| Calculated Exact Mass [M+H]+ | 195.08255 |

| Found Exact Mass [M+H]+ | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and proposed elemental makeup.

For this compound (C8H10N4O2), the theoretical elemental composition has been calculated. While specific experimental data from analyses of this compound were not found, research on related substituted guanidine derivatives frequently reports such data to confirm synthesis success. For instance, studies on other nitro-containing guanidine compounds show a close agreement between the calculated and found elemental percentages, typically within a ±0.4% margin, which is a widely accepted criterion for purity. mdpi.comconicet.gov.ar

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 49.48 | Data not available in search results |

| Hydrogen (H) | 5.19 | Data not available in search results |

| Nitrogen (N) | 28.85 | Data not available in search results |

| Oxygen (O) | 16.48 | Data not available in search results |

X-ray Crystallography for Solid-State Structural Analysis (if available)

The availability of X-ray crystallographic data is contingent upon the ability to grow single crystals of the compound of sufficient quality. To date, no published crystal structure for this compound has been identified in the search results. However, crystallographic studies on related guanidine derivatives, such as N,N'-substituted guanidines, reveal key structural features that could be anticipated in this compound. mdpi.com These studies often show specific tautomeric forms and intramolecular hydrogen bonding patterns that are influenced by the nature and position of the substituents on the guanidine core. mdpi.com For example, the crystal structure of nitroguanidine (B56551) itself has been a subject of detailed study to understand its C-N bond characteristics and intermolecular forces. dtic.mildtic.mil Should a crystal structure for this compound become available, it would provide invaluable insight into its solid-state conformation and intermolecular interactions.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths/Angles | Data not available |

V. Theoretical and Computational Chemistry Studies on 2 Nitrobenzyl Guanidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of (2-Nitrobenzyl)guanidine. These calculations solve the electronic Schrödinger equation to determine the molecule's energetic and structural properties. wikipedia.org Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and particularly DFT with functionals like B3LYP or M06-2X, are commonly used in conjunction with basis sets such as 6-311G(d,p) or cc-pVTZ to achieve a balance between accuracy and computational cost. scite.aiwikipedia.orgresearchgate.net

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, a key structural feature identified through spectroscopic and electrochemical studies is the presence of an intramolecular hydrogen bond. chempap.org This bond forms between a hydrogen atom on the N(1) nitrogen of the guanidine (B92328) group and an oxygen atom of the ortho-nitro group, creating a stable, planar six-membered ring system. chempap.org

Computational studies on closely related compounds, such as 1-(2-methyl-5-nitrophenyl)guanidinium, have demonstrated that DFT calculations can reveal significant conformational differences between the molecule in a crystalline state and its geometry-optimized gas-phase structure. iucr.org These differences, often observed in dihedral angles, highlight the influence of intermolecular forces like hydrogen bonding and π–π stacking in the solid state. iucr.org The conformational analysis of this compound is crucial, as its reactivity, particularly in cyclization reactions, depends on the ability to rotate around the C(aromatic)–N(guanidine) bond, which disrupts the planarity and the intramolecular hydrogen bond. chempap.org

Table 1: Illustrative Conformational Parameters of this compound Note: This table presents hypothetical but plausible data based on typical computational results for similar molecules to illustrate key conformational features.

| Parameter | Description | Calculated Value |

|---|---|---|

| Dihedral Angle (O-N-C-C) | Twist of the nitro group relative to the phenyl ring | ~5-15° |

| Dihedral Angle (Carom-Carom-N-Cguan) | Twist of the guanidine group relative to the phenyl ring | ~60-70° |

| H-Bond Length (N(1)-H···O) | Length of the intramolecular hydrogen bond | ~1.9-2.1 Å |

Understanding the electronic structure of this compound is key to explaining its polarity, solubility, and intermolecular interactions. Computational methods allow for the calculation of charge distribution across the molecule using techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. scite.aiasianpubs.org In this compound, the nitro group acts as a strong electron-withdrawing group, while the guanidine moiety is a strong electron-donating group. This creates a significant separation of charge.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net For a single molecule like this compound, the HOMO and LUMO energies and their distribution indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

The HOMO is associated with the ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine group.

The LUMO is associated with the ability to accept electrons. The LUMO is expected to be centered on the electron-deficient nitrophenyl ring. asianpubs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. scite.ai

Table 2: Representative FMO Properties for this compound Note: The values in this table are illustrative, based on calculations for similar nitro-aromatic and guanidine compounds, to demonstrate the application of FMO theory.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Indicator of kinetic stability and reactivity | 4.5 to 5.5 |

Computational chemistry provides reliable methods for calculating the thermochemical properties of molecules, such as the enthalpy of formation (ΔHf°). This value is crucial for assessing the energetic content and stability of a compound, particularly for materials with potential applications as explosives or propellants. scite.airesearchgate.net

High-accuracy methods like Gaussian-4 (G4) theory, often used with isodesmic reactions, can calculate gas-phase enthalpies of formation with high precision. researchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved, which helps to cancel out systematic errors in the calculation. For the solid phase, the enthalpy of sublimation must also be determined, which can be estimated using approaches that correlate it with molecular surface properties. researchgate.net For guanidine and its nitro derivatives, calculated solid-phase enthalpies of formation are typically highly positive, indicating that they are energy-rich compounds. researchgate.netresearchgate.net

Table 3: Estimated Thermochemical Data for this compound Note: This table contains estimated values based on computational studies of related nitroguanidine (B56551) compounds. researchgate.netmdpi.com

| Property | Phase | Methodology | Estimated Value (kJ/mol) |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | Gas | Isodesmic Reaction (G4 Theory) | +50 to +100 |

| Enthalpy of Sublimation (ΔHsub°) | Solid to Gas | Politzer Approach (DFT) | +110 to +140 |

| Enthalpy of Formation (ΔHf°) | Solid | Calculated (Gas + Sublimation) | +160 to +240 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a given transformation. researchgate.netacs.org

A key reaction of this compound and related 1-(2-nitrophenyl)guanidines is their base-catalyzed intramolecular cyclization to form substituted 3-amino-1,2,4-benzotriazine 1-oxides. chempap.org Experimental studies have proposed a multi-step mechanism for this transformation, which can be rigorously investigated using computational methods. chempap.orgnih.gov

The proposed mechanism involves the following key steps:

Deprotonation: A base removes a proton from the guanidine moiety, forming a negatively charged anion. chempap.org

Conformational Change: The crucial step involves a rotation around the C(aromatic)–N(guanidine) bond. This breaks the intramolecular hydrogen bond and positions the guanidine group for nucleophilic attack. chempap.org

Ring Closure: The terminal nitrogen of the guanidine group attacks the carbon atom of the phenyl ring that bears the nitro group, displacing one of the nitro group's oxygen atoms in a concerted or stepwise fashion to form a new N-C bond and initiate the cyclization. However, the more accepted mechanism involves the nucleophilic attack of a guanidine nitrogen onto the nitro group's nitrogen atom, which is a common cyclization pattern for ortho-nitroanilines. The most probable pathway involves the nucleophilic attack of the N(2) nitrogen onto the nitro group. chempap.org

Aromatization: The cyclic intermediate subsequently eliminates a hydroxide (B78521) ion, leading to the formation of the stable, aromatic benzotriazine 1-oxide product. chempap.org

Computational modeling can characterize the transition state (TS) for the rate-limiting step, which is likely the ring closure. A TS is a first-order saddle point on the potential energy surface. Its structure would be optimized, and a frequency calculation would confirm the presence of a single imaginary frequency corresponding to the vibrational mode of the bond being formed during cyclization. jes.or.jp The calculated activation energy (the energy difference between the reactant and the TS) would provide a quantitative measure of the reaction's feasibility.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical transformation, identifying the minimum energy path between reactants and products. This analysis is crucial for determining transition states (TS) and calculating the activation energy barrier (ΔG‡), which governs the reaction rate.

While specific reaction coordinate analyses for this compound are not extensively documented in dedicated studies, the principles can be understood from research on related guanidine-catalyzed reactions and internal molecular motions. For instance, Density Functional Theory (DFT) has been employed to investigate the mechanism of guanidine-catalyzed ring-opening of cyclic carbonates. rsc.orgrsc.org These studies highlight the ability of the guanidine moiety to act as a bifunctional catalyst, using both its basicity and hydrogen-bond donating capacity to lower the activation energy barrier of the rate-determining step. rsc.orgrsc.org For a reaction involving this compound, a similar mechanism could be envisaged where the guanidine group activates a substrate, and the energy profile would be calculated along a coordinate representing key bond-forming or bond-breaking events.

A fundamental "reaction" for a flexible molecule like this compound is the rotation around its single bonds. The energy barrier to this rotation determines the conformational flexibility and the accessibility of different spatial arrangements. Dynamic NMR studies combined with DFT calculations on structurally related compounds, such as substituted ureas and amides, provide insight into the rotational energy barriers around C-N bonds. nih.gov The delocalization of nitrogen's lone pair electrons significantly influences this barrier. nih.gov For this compound, rotation around the benzyl-nitrogen and the C-N bonds of the guanidine group would have distinct energy barriers, affecting its conformational preferences.

Table 1: Representative Rotational Energy Barriers in Structurally Related Systems This table presents data from analogous systems to illustrate the typical energy barriers that could be expected for rotations within this compound. The values are for illustrative purposes and are derived from studies on different molecules.

| Bond Type in Analogous System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference Study Finding |

|---|---|---|---|

| Amide C-N Bond | DFT | 16.4 | Dynamic NMR and DFT studies on dimethylurea derivatives show a significant barrier due to p-orbital overlap. nih.gov |

| Enamine C-N Bond | DFT | 18.6 | The barrier is even higher than the amide bond due to enhanced delocalization of the nitrogen lone pair. nih.gov |

| Guanidine-catalyzed reaction TS | DFT (M06-2X) | ~17-20 | The rate-determining step in the aminolysis of propylene (B89431) carbonate catalyzed by a guanidine base involves a barrier in this range. rsc.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a detailed view of the conformational dynamics and intermolecular interactions of a system. researchgate.net This technique is invaluable for understanding how molecules like this compound behave in different environments, particularly in solution or when bound to a biological target. mdpi.com

MD simulations have been effectively used to study the conformational stability of guanidine derivatives when interacting with biological macromolecules. A notable study focused on a 4-(nitrobenzyl)guanidine derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net In these simulations, the ligand's conformational stability within the protein's binding site is assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atoms over the simulation time. A stable RMSD value suggests that the ligand has found a favorable and stable binding pose. researchgate.net

Furthermore, the flexibility of different parts of the molecule can be analyzed using the Root Mean Square Fluctuation (RMSF), which shows how much each atom fluctuates around its average position. For this compound, one would expect the terminal guanidine group and the nitro group to show higher flexibility compared to the more rigid benzene (B151609) ring. Such simulations reveal the dominant conformations the molecule adopts and the key intramolecular interactions (like hydrogen bonds) that stabilize these structures. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations of a Ligand-Protein Complex This table outlines a representative set of parameters used in MD simulations for studying the dynamics of a guanidine derivative bound to a protein target, based on published methodologies. nih.govnih.gov

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for all atoms in the system. nih.gov |

| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment, which is crucial for biological systems. nih.gov |

| Simulation Time | 100 - 1000 ns | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking physiological conditions. |

| Temperature | 300 - 310 K | Simulates the system at a biologically relevant temperature. nih.gov |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability, flexibility, and specific interactions of the molecule. researchgate.net |

The solvent environment plays a critical role in dictating the behavior of molecules. numberanalytics.comucsb.edu Computational studies model solvent effects using two main approaches: implicit and explicit models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for calculating solvation free energies. researchgate.netmdpi.com

Explicit solvent models, used in MD simulations, surround the solute molecule with a large number of individual solvent molecules (e.g., water). mdpi.com This approach provides a more realistic and detailed picture of how specific solvent molecules interact with the solute through hydrogen bonds and van der Waals forces. For this compound, the protonated guanidinium (B1211019) group would form strong hydrogen bonds with water molecules, stabilizing the positive charge. The nitro group would also participate in dipole-dipole interactions with polar solvents. These specific solute-solvent interactions influence the conformational equilibrium of the molecule, favoring conformations that maximize favorable interactions with the surrounding solvent. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

By combining data from quantum mechanical calculations and MD simulations, a deeper understanding of structure-reactivity relationships can be established. ethernet.edu.et For this compound, the key structural features are the electron-withdrawing nitro group (-NO₂) and the strongly basic guanidine group.

Computational methods can precisely quantify the electronic effect of the nitro group on the phenyl ring and, consequently, on the guanidinium moiety. This is often analyzed through calculated parameters like atomic charges and frontier molecular orbital energies (HOMO/LUMO). ajol.info The electron-withdrawing nature of the nitro group is expected to decrease the pKa of the guanidine group compared to an unsubstituted benzylguanidine, making it a weaker base. This has direct implications for its reactivity in acid-base catalysis and its interaction with biological targets. nih.gov

MD simulations contribute to this understanding by revealing the dynamic aspect of structure-reactivity. For instance, the preferred conformation of the molecule can either expose or shield the guanidine group from interacting with a reaction partner or a receptor binding site. acs.org The network of hydrogen bonds formed with a receptor, as observed in MD simulations of guanidine-based inhibitors, is a critical determinant of binding affinity and biological activity. nih.govacs.org Computational studies on inhibitors of SARS-CoV-2 Mpro and BACE1 have repeatedly shown that the guanidine group acts as a powerful hydrogen-bonding node, forming key interactions with aspartate or glutamate (B1630785) residues in the active site. nih.govnih.gov

In Silico Screening and Design Principles for New Derivatives

In silico methods are instrumental in modern drug discovery for screening large virtual libraries of compounds and for the rational design of new, more potent derivatives. tandfonline.comconicet.gov.armdpi.com

Virtual screening typically involves molecular docking, where candidate molecules are computationally placed into the binding site of a target protein to predict their binding orientation and affinity (docking score). nih.gov This approach was used in a study to identify benzoylguanidine derivatives, including a 4-nitrobenzylguanidine analog, as inhibitors of the SARS-CoV-2 main protease. nih.gov A library of compounds was docked into the enzyme's active site, and the top-scoring compounds were selected for further analysis with MD simulations and experimental testing. nih.govresearchgate.net

From such studies, key design principles emerge for guanidine-based inhibitors:

The Guanidinium Core is a Privileged Scaffold: The protonated guanidinium group is exceptionally effective at forming multiple hydrogen bonds and salt bridges with negatively charged residues like aspartate and glutamate in enzyme active sites. nih.govnih.gov

Optimizing Lipophilic Interactions: The aromatic ring (the nitrobenzyl moiety) typically engages in hydrophobic or π-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. Modifying the substituents on this ring can tune these interactions to improve binding affinity. conicet.gov.armdpi.com

Conformational Rigidity: Introducing some rigidity into the molecular structure can reduce the entropic penalty upon binding, leading to higher affinity. This can be achieved by designing cyclic or bicyclic guanidine derivatives. nih.gov

MD simulations and binding free energy calculations (e.g., MM/PBSA) are then used to refine the initial docking results and provide a more accurate estimate of binding affinity for the most promising candidates. researchgate.net

Table 3: Representative In Silico Binding Data for Guanidine Derivatives Against a Protein Target This table shows example data from a computational study on benzoylguanidine (BZG) derivatives targeting the SARS-CoV-2 main protease (Mpro), illustrating how docking scores and calculated binding energies are used to rank potential inhibitors.

| Compound | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| BZG1 (A 4-nitrobenzyl)guanidine derivative analog) | -8.1 | -39.9 | His41, Met49, Glu166, Gln189 researchgate.net |

| BZG2 | -7.8 | +3.46 | Thr25, Leu27, His41, Ser46 researchgate.net |

| BZG3 | -8.0 | -18.8 | Gln110, Phe294 researchgate.net |

Vi. Derivatives and Structural Modifications of 2 Nitrobenzyl Guanidine

Synthesis of Substituted (2-Nitrobenzyl)guanidine Analogues

The synthesis of analogues of this compound can be systematically approached by modifying either the benzyl (B1604629) or the guanidine (B92328) moiety. These syntheses often employ well-established organic chemistry reactions, allowing for the introduction of a wide array of functional groups.

Modifications to the benzyl portion of the molecule are typically achieved by starting with a correspondingly substituted 2-nitrobenzylamine or 2-nitrobenzyl halide. Standard synthetic procedures can then be used to introduce the guanidine group. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for adding new carbon-carbon bonds to the aromatic ring if a halogenated precursor is used.

Common modifications include:

Halogenation: Introducing halogens (F, Cl, Br, I) at various positions on the benzene (B151609) ring. This is often accomplished by using a halogenated 2-nitroaniline or 2-nitrotoluene as the initial starting material.

Alkylation/Arylation: Adding alkyl or aryl groups. A Suzuki-Miyaura cross-coupling reaction between a bromo-substituted this compound and an appropriate boronic acid can yield aryl-substituted analogues. nih.gov

Introduction of Electron-Donating or Withdrawing Groups: Groups like methoxy (-OCH₃) or cyano (-CN) can be incorporated to modulate the electronic properties of the benzyl ring.

The general synthetic strategy often involves two main pathways:

Guanylation first: A substituted 2-nitrobenzylamine is reacted with a guanylating agent (e.g., N,N′-di-Boc-S-methylisothiourea) to form the protected guanidine, followed by deprotection. nih.govmdpi.com

Modification last: A this compound derivative containing a reactive group (like a halogen) on the benzyl ring is subjected to further reactions, such as cross-coupling, to introduce additional diversity. nih.gov

Table 1: Examples of Synthetic Routes for Benzyl-Modified Analogues

| Starting Material | Reagents | Modification Type | Product |

|---|

Direct substitution on the nitrogen atoms of the guanidine moiety allows for the creation of N-substituted derivatives. The synthesis typically involves reacting a 2-nitrobenzylamine with a substituted thiourea, carbodiimide (B86325), or another activated guanylating agent. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are commonly used to control the regioselectivity of the reaction and are later removed under acidic conditions. mdpi.comresearchgate.net

For example, to synthesize an N,N'-disubstituted derivative, a 2-nitrobenzylamine can be reacted with a suitably substituted cyanamide. researchgate.net Alternatively, N-alkyl or N-aryl groups can be introduced by reacting 2-nitrobenzylamine with a pre-functionalized guanylating agent.

Synthetic Approaches for N-Substitution:

From Substituted Thioureas: Reaction of 2-nitrobenzylamine with a substituted S-methylisothiourea followed by desulfurization.

From Carbodiimides: Addition of 2-nitrobenzylamine to a carbodiimide, followed by reaction with another amine.

Guanylation with Protected Reagents: A common method involves reacting 2-nitrobenzylamine with reagents like N,N′-di-Boc-S-methylisothiourea, followed by alkylation or arylation and subsequent deprotection. researchgate.netasianpubs.org

Rational Design Principles for New this compound Derivatives

The design of new this compound derivatives is guided by principles aimed at achieving specific chemical or biological functions. Computational methods and structure-activity relationship (SAR) studies are central to this process.

Key design principles include:

Modulating Basicity and Lipophilicity: The basicity of the guanidine group (pKa ≈ 13.5) is a dominant feature. Substituents on both the benzyl ring and the guanidine nitrogens can alter this basicity. Electron-withdrawing groups on the phenyl ring decrease basicity, while electron-donating groups increase it. The introduction of lipophilic groups, such as long alkyl chains or additional aryl rings, can modify the molecule's solubility and partitioning behavior.

Conformational Restriction: Introducing cyclic structures or bulky substituents can lock the molecule into specific conformations. mdpi.com For instance, incorporating the guanidine into a ring system (e.g., a dihydroquinazoline) creates a more rigid structure. This is often done to enhance interaction with a specific biological target by reducing the entropic penalty of binding. nih.gov

Hydrogen Bonding Modification: The guanidinium (B1211019) cation is an excellent hydrogen bond donor. Rational design focuses on altering the number and position of N-H bonds to control hydrogen bonding patterns. N-alkylation, for example, removes a potential hydrogen bond donor site, which can be used to probe its importance in molecular interactions. nih.gov

Electronic Tuning for Reactivity: The 2-nitro group is a key reactive handle, particularly for intramolecular cyclization reactions. The electronic nature of substituents on the benzyl ring can influence the electrophilicity of the nitro group and the nucleophilicity of the guanidine nitrogen atoms, thereby controlling the rate and feasibility of such reactions. chempap.org

Impact of Structural Modifications on Chemical Reactivity Profiles

Structural changes to this compound have a profound impact on its chemical reactivity, particularly its basicity and its propensity to undergo intramolecular reactions.

One of the most significant reactions of this scaffold is the base-catalyzed intramolecular cyclization to form 3-amino-1,2,4-benzotriazine 1-oxide. chempap.org The kinetics of this reaction are highly sensitive to the substitution pattern on the guanidine nitrogen atoms. The reaction is initiated by the deprotonation of a guanidine nitrogen, followed by a nucleophilic attack on the ortho-nitro group.

Effect of N-Substituents: The nature of the substituent on the guanidine nitrogen atoms directly influences the rate of cyclization. A study on the cyclization of N-substituted 1-(2-nitrophenyl)guanidines demonstrated that the reaction rate is dependent on the electronic effect of the substituent. chempap.org An electron-donating group like ethyl can stabilize the positive charge that develops on the attacking nitrogen in the transition state, while an electron-withdrawing group like phenyl can destabilize it.

Conformational Effects: The cyclization requires a specific conformation where a guanidine nitrogen is positioned to attack the nitro group. This is facilitated by an intramolecular hydrogen bond between an N-H proton and an oxygen atom of the nitro group. chempap.org Any structural modification that disrupts this conformation can inhibit or prevent the cyclization reaction.

Table 2: Influence of Guanidine Substituents on Cyclization Rate

| Compound | Guanidine Substituent | Relative Rate Constant (k) | Electronic Effect of Substituent |

|---|---|---|---|

| 1-(2-Nitrophenyl)guanidine | Unsubstituted (-H) | Baseline | Reference |

| 3-Ethyl-1-(2-nitrophenyl)guanidine | Ethyl (-CH₂CH₃) | Higher | Electron-donating |

| 2-Phenyl-1-(2-nitrophenyl)guanidine | Phenyl (-C₆H₅) | Lower | Electron-withdrawing |

Data derived from kinetic studies on related 1-(2-nitrophenyl)guanidines. chempap.org

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

The this compound framework is a valuable precursor for the synthesis of various heterocyclic systems, primarily through reactions involving the guanidine and nitro functionalities.

The most prominent example is the intramolecular cyclization to form substituted 3-amino-1,2,4-benzotriazine 1-oxides. This reaction proceeds under basic conditions, where the deprotonated guanidine acts as an internal nucleophile attacking the adjacent nitro group, leading to ring closure. chempap.org This provides a direct route to a tricyclic heterocyclic system.

While the intramolecular cyclization is a well-documented pathway, the guanidine moiety itself is a classic building block in multicomponent reactions for heterocycle synthesis. Although not specifically detailed for the (2-nitrobenzyl) derivative, these reactions represent potential synthetic avenues.

Biginelli Reaction: Guanidines can replace urea in the Biginelli reaction, condensing with an aldehyde and a β-ketoester to form dihydropyrimidines. nih.govnih.gov Applying this to this compound could potentially yield dihydropyrimidines bearing the 2-nitrobenzyl substituent.

Pyrimidines and Imidazoles: Guanidine is widely used to construct pyrimidine and imidazole rings by reacting with 1,3-dicarbonyl compounds or α-haloketones, respectively. bohrium.com These reactions could be used to attach a (2-nitrobenzyl)guanidino group to a newly formed heterocyclic ring.

The synthesis of these heterocyclic systems transforms the linear this compound into more complex, rigid, and three-dimensional structures, significantly expanding its chemical diversity.

Vii. Applications of 2 Nitrobenzyl Guanidine in Organic Synthesis and Materials Science

(2-Nitrobenzyl)guanidine as a Key Synthetic Intermediate

The guanidine (B92328) functional group is a prominent feature in a wide array of natural products and synthetic compounds with notable biological activity. mdpi.comrsc.org Consequently, guanidine-containing molecules are important targets in synthetic chemistry. The synthesis of these molecules often involves the reaction of an amine with an electrophilic amidine species, such as those derived from cyanamide, O-methylisourea, or pyrazole-1-carboxamidine. mdpi.comnih.gov

This compound can serve as a valuable intermediate in these synthetic pathways. By incorporating the 2-nitrobenzyl moiety as a protecting group, the reactivity of the guanidine can be masked during intermediate synthetic steps. This is particularly useful in multi-step syntheses where the high basicity of an unprotected guanidine group might interfere with other reagents or reaction conditions. The 2-nitrobenzyl group can be cleaved under specific light conditions, regenerating the free guanidine at a desired point in the synthetic sequence. This photolabile protection strategy offers a mild and selective method for deprotection, avoiding the harsh chemical reagents that might otherwise be required. wikipedia.orgresearchgate.net

Utility in the Synthesis of Nitrogen-Containing Molecules and Complex Architectures

The guanidine moiety is a fundamental building block for a variety of nitrogen-containing heterocycles and complex molecular architectures. nih.govnih.gov Its ability to act as a strong base and a hydrogen-bond donor makes it a versatile component in constructing intricate structures. For instance, guanidines are central to the synthesis of compounds like batzelladine and crambescidin alkaloids, which feature polycyclic systems containing embedded guanidine rings. nih.govmdpi.com

The use of this compound provides a strategic advantage in the synthesis of these complex molecules. The photolabile protecting group allows for temporal control over the guanidine's reactivity. nih.gov In a complex total synthesis, a protected guanidine can be carried through multiple reaction steps without interfering. Once the core structure is assembled, irradiation with light can deprotect the guanidine, allowing it to participate in a final cyclization or condensation step. researchgate.net This approach is particularly beneficial for creating nitrogen-rich compounds where selective reactivity is crucial. nih.govproquest.com For example, the Biginelli reaction, a three-component reaction used to synthesize dihydropyrimidines, can employ guanidine derivatives to create guanidine-containing heterocycles. nih.gov Utilizing a photoprotected version like this compound could allow for post-synthesis modification of the resulting heterocycle after light-induced deprotection.

Applications of the Nitrobenzyl Moiety as a Photolabile Unit in General Chemical Transformations

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs), also known as photocleavable or photosensitive protecting groups. wikipedia.orgnih.gov PPGs are chemical moieties that can be removed from a molecule using light, offering a high degree of spatial and temporal control over chemical reactions. wikipedia.orgnih.gov This "traceless" removal process avoids the need for additional chemical reagents for deprotection. wikipedia.org

The cleavage mechanism of 2-nitrobenzyl-based PPGs typically follows a Norrish Type II reaction pathway. wikipedia.org Upon absorption of a photon (usually UV light between 200-320 nm), the nitro group enters an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov

This photocleavage strategy has been applied to a vast range of functional groups, including phosphates, carboxylates, carbamates, and amines. wikipedia.orgacs.org The ability to initiate a reaction at a specific time and location by shining a light source has found applications in diverse areas, from peptide and oligonucleotide synthesis to the controlled release of biologically active molecules ("caged compounds"). nih.govnih.gov

| Property | Description | Relevant Wavelengths |

| Activation | Triggered by light, often in the UV-A range. | Typically 300-400 nm |

| Cleavage Products | Releases the protected molecule and a nitroso byproduct (e.g., 2-nitrosobenzaldehyde). | N/A |

| Control | Offers high spatial and temporal precision. | N/A |

| Compatibility | Deprotection occurs under neutral conditions, compatible with sensitive functional groups. | N/A |

Modifications to the nitrobenzyl ring, such as adding electron-donating groups, can shift the required activation wavelength to longer, less damaging wavelengths, which is particularly important for biological applications. nih.govrug.nl

Exploration of this compound and its Derivatives as Organic Catalysts or Bases

Guanidines are classified as strong organic bases or "superbases" due to the significant resonance stabilization of their protonated form, the guanidinium (B1211019) cation. mdpi.comjst.go.jpresearchgate.net This strong basicity has led to the extensive use of guanidine derivatives as catalysts in a variety of organic transformations. jst.go.jprsc.org They can function as Brønsted base catalysts, activating substrates by deprotonation, or their conjugate acids can act as hydrogen-bond donors to activate electrophiles. rsc.orgdocumentsdelivered.com Chiral guanidine derivatives have proven to be highly effective organocatalysts for a range of asymmetric syntheses. nih.govrsc.org

The incorporation of a 2-nitrobenzyl group onto the guanidine core introduces the potential for photo-control over its catalytic activity. This compound can be considered a "caged" base or catalyst. In its protected form, the steric bulk and electronic properties of the nitrobenzyl group may hinder or completely block the guanidine's ability to act as a base or catalyst. Upon irradiation with UV light, the protecting group is cleaved, releasing the highly basic and catalytically active guanidine. This light-activated catalysis would enable precise control over when and where a chemical reaction is initiated within a reaction vessel, a powerful tool for process control and the synthesis of complex materials. nih.gov

Examples of Guanidine-Catalyzed Reactions:

Michael Addition

Henry (Nitroaldol) Reaction researchgate.net

Phase-Transfer Catalysis rsc.org

Aziridination nih.govjst.go.jp

Polymerization Reactions researchgate.net

Potential Role in the Development of Advanced Materials with Tunable Properties

The development of advanced materials with properties that can be controlled by external stimuli is a major focus of modern materials science. The photolabile nature of the 2-nitrobenzyl group makes it an excellent component for creating photoresponsive materials. nih.gov By incorporating this compound or its derivatives into polymer structures, materials with light-tunable properties can be engineered.

One application is in the creation of photodegradable polymers and hydrogels. wikipedia.orgresearchgate.net If this compound is used as a cross-linker in a polymer network, exposure to UV light would cleave the cross-links, causing the material to degrade, dissolve, or become more permeable. researchgate.net This has potential applications in drug delivery, where a therapeutic agent could be encapsulated within a hydrogel and released on demand with a pulse of light. nih.gov

Furthermore, the 2-nitrobenzyl unit has been used for the photolithographic patterning of surfaces. nih.gov A surface could be functionalized with this compound, and light could be used to selectively deprotect regions, exposing the highly basic and functional guanidine groups. These patterned surfaces could then be used to direct the growth of cells or to assemble other molecular components in a spatially controlled manner. There is also emerging research on using guanidine-based organic components in hybrid perovskites for optoelectronic devices like photodetectors, suggesting a role for such compounds in advanced electronic materials. nih.gov The unique properties of guanidines have also been leveraged to create covalent adaptable networks (CANs) and degradable supramolecular networks, where the dynamic bonds allow for materials that are self-healing or reprocessable. digitellinc.com

Viii. Future Research Directions and Perspectives on 2 Nitrobenzyl Guanidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of (2-Nitrobenzyl)guanidine and its derivatives is a foundational aspect that directly impacts its accessibility and application. Future efforts will likely concentrate on developing synthetic protocols that are not only high-yielding but also align with the principles of green chemistry.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key future direction is the exploration of one-pot syntheses and catalytic methods to streamline the production of this compound. For instance, novel catalytic systems using earth-abundant metals or organocatalysts could offer milder reaction conditions and improved atom economy. benthamdirect.comresearchgate.net The use of guanidine (B92328) hydrochloride as a recyclable catalyst in aqueous media for other heterocyclic syntheses suggests a potential avenue for greener approaches in guanidine chemistry. benthamdirect.comresearchgate.net

Furthermore, the development of synthetic routes that allow for a high degree of modularity will be crucial. This would enable the facile introduction of diverse substituents onto both the aromatic ring and the guanidine moiety, creating libraries of derivatives with tailored properties. Recent studies on the sustainable synthesis of various guanidine derivatives highlight the growing interest in environmentally friendly methods. nih.gov One such approach involves the reaction of isothiocyanates with secondary amines using a recyclable reagent like tetrabutylphosphonium (B1682233) tribromide (TBPTB). nih.gov

| Synthetic Goal | Potential Approach | Key Advantages |

| Increased Efficiency | One-pot reactions, catalytic methods | Reduced reaction steps, higher yields |

| Sustainability | Green solvents (e.g., water), recyclable catalysts | Reduced environmental impact, lower cost |

| Diversity | Modular synthesis design | Access to a wide range of derivatives |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the behavior of this compound is paramount for its rational application and the design of new functionalities. While the general mechanism of 2-nitrobenzyl photochemistry is known, the specific influence of the guanidine group on the excited state dynamics and subsequent chemical transformations warrants deeper investigation.

Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to unravel these complexities. Time-resolved spectroscopy, for example, can provide invaluable insights into the transient intermediates formed upon photoexcitation. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can help to map the potential energy surfaces of the photochemical reactions, identifying transition states and predicting reaction pathways. nih.govnih.gov

Kinetic studies, similar to those performed on the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines, can shed light on the factors influencing reaction rates and outcomes under different conditions (e.g., pH). researchgate.netresearchgate.net Understanding these mechanistic details will be critical for optimizing the performance of this compound as a photolabile protecting group and for predicting the reactivity of its derivatives. researchgate.netresearchgate.net

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a photolabile group and a highly basic, nucleophilic guanidine moiety in this compound suggests the potential for novel and underexplored reactivity patterns. Future research is expected to move beyond its established role as a "caged" compound to explore new chemical transformations.

One promising area is the development of photoswitchable organocatalysts. The strong basicity of the guanidine group can be masked by the 2-nitrobenzyl group. wikipedia.org Upon irradiation, the photolabile group would be cleaved, releasing the free guanidine to catalyze a specific reaction with high spatiotemporal control. The design of such photoswitchable catalysts is an active area of research. researchgate.net

Furthermore, the development of new photolabile protecting groups based on the 2-nitrobenzyl scaffold is an ongoing endeavor. nih.govnih.govacs.org Research in this area focuses on modifying the chromophore to achieve:

Red-shifted absorption maxima: This would allow for the use of longer wavelength light, which is less damaging to biological systems and allows for deeper tissue penetration. researchgate.netnih.gov

Higher quantum yields: This would improve the efficiency of the uncaging process, requiring lower light doses. acs.org

Two-photon absorption: This would provide enhanced three-dimensional spatial resolution for the release of the caged molecule. researchgate.netnih.gov

By systematically modifying the structure of this compound, it may be possible to fine-tune these photophysical properties for specific applications.

Design and Synthesis of Advanced this compound-Based Materials

The guanidine functional group is known for its ability to form strong hydrogen bonds and participate in various non-covalent interactions, making it an excellent building block for supramolecular chemistry and materials science. encyclopedia.pubdigitellinc.com The incorporation of the photoresponsive this compound unit into larger molecular architectures could lead to the development of advanced materials with light-controllable properties.

Future research could focus on the synthesis of polymers and gels incorporating this compound. These materials could exhibit photoinduced changes in their mechanical properties, solubility, or ability to bind and release guest molecules. For example, a polymer containing pendant this compound groups could be designed to degrade or crosslink upon irradiation. Guanidine-based polymers have already been synthesized and investigated for their antimicrobial activities, suggesting a potential for dual-function materials. acs.org

Another exciting prospect is the creation of photoresponsive surfaces. By grafting this compound onto a solid support, it would be possible to create surfaces whose properties, such as wettability or protein adhesion, can be altered with light. This could have applications in areas such as cell patterning and microfluidics.

| Material Type | Potential Application | Photo-induced Change |

| Polymers/Gels | Drug delivery, tissue engineering | Degradation, crosslinking, guest release |

| Surface Coatings | Cell patterning, microfluidics | Wettability, protein adhesion |

| Supramolecular Assemblies | Molecular switches, sensors | Assembly/disassembly |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of accelerating the discovery and optimization of new molecules. nih.govspringernature.com In the context of this compound chemistry, AI and ML can be applied in several ways.

Machine learning models can be trained to predict the properties of novel this compound derivatives, such as their absorption spectra, quantum yields, and reaction kinetics. nih.gov This would allow for the rapid in silico screening of large virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation.

Q & A

Basic: What are the established synthesis routes for (2-nitrobenzyl)guanidine, and how are intermediates characterized?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-nitrobenzyl halides with guanidine derivatives under basic conditions. For example:

- Step 1: React 2-nitrobenzyl bromide with 1,3-bis(tert-butoxycarbonyl)guanidine (Boc-protected guanidine) in anhydrous DMF with K₂CO₃ as a base .

- Step 2: Deprotect the Boc groups using trifluoroacetic acid (TFA) to yield free this compound.